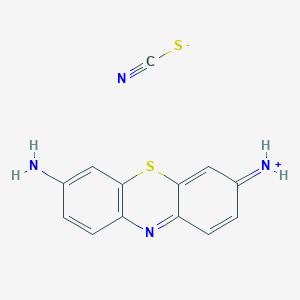

3,7-Diaminophenothiazin-5-ium thiocyanate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85168-99-6 |

|---|---|

Molecular Formula |

C13H10N4S2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium;thiocyanate |

InChI |

InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H |

InChI Key |

MRJXHDKSDUHJGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Diaminophenothiazin 5 Ium Thiocyanate and Analogs

Strategies for Phenothiazine (B1677639) Core Construction

The synthesis of the fundamental phenothiazine scaffold, a prerequisite for obtaining 3,7-Diaminophenothiazin-5-ium (B1210492) derivatives, has evolved from classical cyclization reactions to modern, highly efficient catalytic approaches.

Cyclization Reactions in 3,7-Diaminophenothiazin-5-ium Precursor Synthesis

Historically, the synthesis of the phenothiazine core was established by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur at high temperatures. researchgate.netwikipedia.orgnih.gov This method, while foundational, has been largely succeeded by more controlled and higher-yielding strategies. A prominent modern approach involves the cyclization of 2-substituted diphenyl sulfides. wikipedia.org To generate precursors for 3,7-diamino derivatives, starting materials containing nitro or protected amino groups are typically employed. For instance, the reaction of 2-aminothiophenol (B119425) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) can be used to produce 2,3-dinitrophenothiazine, a key intermediate that can be further modified. nih.gov Another method involves the reaction between 2-aminobenzenethiols and cyclohexanones, which under transition-metal-free conditions, yields various substituted phenothiazines. rsc.org

Modern Metal-Catalyzed Approaches to Phenothiazine Scaffolds

The advent of metal catalysis has revolutionized phenothiazine synthesis, offering milder reaction conditions, broader substrate scope, and improved regioselectivity compared to traditional methods. acs.orgnih.gov Iron-catalyzed domino reactions have emerged as an environmentally benign and efficient alternative to palladium and copper-based systems. acs.orgnih.govacs.org This approach facilitates a tandem C–S/C–N cross-coupling reaction. For example, reacting N-(2-mercaptophenyl)acetamide with 1,2-dibromobenzene (B107964) in the presence of an iron catalyst like FeSO₄·7H₂O and a ligand such as 1,10-phenanthroline (B135089) yields the phenothiazine core. acs.org These iron-catalyzed methods are tolerant of a variety of functional groups, including halogens and trifluoromethyl groups. researchgate.netnih.gov While palladium and copper catalysts have been used, they often suffer from drawbacks like long reaction times and poor regioselectivity, issues that are addressed by the iron-catalyzed protocol. acs.orgnih.govacs.org

Table 1: Examples of Iron-Catalyzed Phenothiazine Synthesis Data sourced from The Journal of Organic Chemistry (2015). acs.org

| Aryl Halide | Aryl Amine | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,2-dibromobenzene | N-(2-mercaptophenyl)acetamide | FeSO₄·7H₂O / 1,10-phenanthroline | 135 | 24 | 81 |

| 1-bromo-2-iodobenzene | 2-aminothiophenol | FeCl₃ / 1,10-phenanthroline | 135 | 24 | 96 |

| 1-bromo-2-iodobenzene | 2-amino-5-methylbenzenethiol | FeCl₃ / 1,10-phenanthroline | 135 | 24 | 91 |

| 1-bromo-4-(trifluoromethyl)-2-iodobenzene | 2-aminothiophenol | FeCl₃ / 1,10-phenanthroline | 135 | 24 | 82 |

Domino and Multi-Component Reactions for Phenothiazine Systems

Domino and multi-component reactions (MCRs) provide a powerful strategy for rapidly assembling complex phenothiazine structures from simple precursors in a single step, enhancing atom economy and procedural efficiency. The aforementioned iron-catalyzed synthesis is a prime example of a domino process involving sequential C-S and C-N bond formations. acs.orgacs.org

Beyond metal-catalyzed routes, metal-free MCRs have been developed. One such method involves an iodine-reagent-promoted three-component reaction of readily available cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts under aerobic conditions to selectively produce phenothiazines. rsc.org This protocol is advantageous due to its use of simple starting materials and avoidance of metal catalysts. rsc.org

Furthermore, complex fused-phenothiazine systems can be constructed through domino cyclization. For instance, a three-component reaction of aromatic aldehydes, cyclic 1,3-diketones, and methyl 2-(benzo[b] acs.orgacs.orgthiazin-3-ylidene)acetate can selectively yield functionalized tetrahydrobenzo[c]phenothiazines and tetrahydrobenzo[b]phenothiazines. rsc.org

Functionalization and Derivatization of the 3,7-Diaminophenothiazin-5-ium System

Once the phenothiazine core is established, subsequent functionalization is critical to arrive at the target compound, 3,7-Diaminophenothiazin-5-ium thiocyanate (B1210189), and its analogs. This involves precise modifications at the amino groups, the thiazine (B8601807) nitrogen (N-10), and the aromatic rings.

Directed Substitution at the 3,7-Amino Positions and N-10 Site

The introduction and modification of the amino groups at the C-3 and C-7 positions are defining steps in the synthesis of Methylene (B1212753) Blue analogs and related compounds. A common strategy involves the two-fold Buchwald–Hartwig coupling of 10-alkyl-3,7-dibromo-10H-phenothiazine with various anilines and amines to create 3,7-diaminophenothiazine derivatives. rsc.org Another established route, known as Kehrmann's synthesis, begins with the bromination of phenothiazine to yield 3,7-dibromophenothiazin-5-ium bromide, which then undergoes nucleophilic aromatic substitution with an amine, such as dimethylamine, to form the corresponding 3,7-bis(dialkylamino)phenothiazin-5-ium salt. google.com Unsymmetrical derivatives can be prepared by the stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate. researchgate.net

A particularly elegant method for selective alkylation at the 3,7-amino positions involves the reductive amination of 3,7-diamino-10H-phenothiazine with an aldehyde or ketone. google.comgoogle.com This reaction has been shown to be surprisingly selective, modifying the exocyclic amino groups at positions 3 and 7 while leaving the bridging amino group at the N-10 position untouched. google.comgoogle.com

Functionalization at the N-10 site is also a key strategy for tuning the properties of phenothiazine derivatives. rsc.org N-alkylation can be achieved using various alkyl halides and a base. nih.gov For example, N-benzoylated, N-alkylated, or N-arylated phenothiazines are stable molecules with diverse applications. nih.gov The choice of substituent at the N-10 position can significantly influence the compound's characteristics. nih.govresearchgate.net

Table 2: Synthesis of Unsymmetrical 3,7-Diaminophenothiazin-5-ium Iodides Data sourced from ResearchGate. researchgate.net

| Starting Material | Reactant Amine | Product | Yield (%) |

|---|---|---|---|

| 3-(N,N-Dimethylamino)phenothiazin-5-ium tetraiodide | Piperidine | 3-(N,N-Dimethylamino)-7-(piperidin-1-yl)phenothiazin-5-ium iodide | N/A |

| 3-(N,N-Dimethylamino)phenothiazin-5-ium tetraiodide | Morpholine (B109124) | 3-(N,N-Dimethylamino)-7-morpholinophenothiazin-5-ium iodide | N/A |

| 3-(Piperidin-1-yl)phenothiazin-5-ium tetraiodide | Pyrrolidine | 3-(Piperidin-1-yl)-7-(pyrrolidin-1-yl)phenothiazin-5-ium iodide | N/A |

Regioselective Functionalization of the Phenothiazine Ring System

Achieving regioselective functionalization on the benzene (B151609) rings of the phenothiazine scaffold is crucial for creating analogs with tailored properties. The inherent reactivity of the phenothiazine system often directs reactions to specific sites, but modern catalytic methods have enabled more precise control. For instance, structure-activity relationship studies have shown that substitution at the C-2 position, often with electron-withdrawing groups like -CF₃, can enhance biological activity. nih.govslideshare.net

Gold-catalyzed carbene transfer reactions have been developed for the regioselective C-H functionalization of N-protected phenothiazines. researchgate.netresearchgate.net This method allows for the introduction of functional groups at specific carbon atoms of the aromatic rings. researchgate.netresearchgate.net Similarly, the synthesis of 2,3-dinitrophenothiazine from 2-aminothiophenol and 1,2-difluoro-4,5-dinitrobenzene provides a platform for further regioselective modifications. nih.govacs.org In this dinitro derivative, the nitro group para to the aryl ether is activated and can be selectively displaced by a nucleophile, such as an amine, leaving the other nitro group intact. nih.govacs.org This selective reactivity allows for the synthesis of asymmetrically substituted phenothiazines with distinct functional groups on the aromatic core. acs.org

Synthesis of Asymmetric 3,7-Diaminophenothiazin-5-ium Derivatives

The synthesis of asymmetrically substituted 3,7-diaminophenothiazin-5-ium derivatives is a key area of research, enabling the fine-tuning of the molecule's physicochemical properties. A common strategy involves a stepwise reaction sequence.

A series of unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides has been successfully prepared through the stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate. Current time information in NA. This method allows for the introduction of different substituents on the amino groups at the 3 and 7 positions of the phenothiazine core. The general approach involves first reacting the phenothiazin-5-ium tetraiodide with one molar equivalent of a dialkylamine to yield a 3-mono-substituted derivative. Following this, a different secondary amine is introduced in at least a four-molar excess to produce the asymmetrically substituted 3,7-diaminophenothiazin-5-ium iodide. google.com The resulting products often necessitate purification by column chromatography to isolate the desired asymmetric compound. Current time information in NA.

Another approach to synthesizing asymmetric phenothiazine derivatives involves a multi-step process starting from phenothiazine. This can include the nitration of phenothiazine to produce 3,7-dinitro-phenothiazine, which is then further functionalized. While more complex, this route offers versatility in the introduction of various functional groups.

A summary of a general synthetic approach to asymmetric derivatives is presented below:

| Step | Reagents and Conditions | Intermediate/Product | Key Considerations |

| 1 | Phenothiazine, Diiodine | Phenothiazin-5-ium tetraiodide hydrate | Formation of the reactive intermediate. |

| 2 | Phenothiazin-5-ium tetraiodide hydrate, 1 eq. of secondary amine (e.g., Dimethylamine) in Methanol/Dichloromethane | 3-(Dialkylamino)phenothiazin-5-ium iodide | Controlled addition of the first amine is crucial. |

| 3 | 3-(Dialkylamino)phenothiazin-5-ium iodide, >4 eq. of a different secondary amine | Asymmetric 3,7-bis(dialkylamino)phenothiazin-5-ium iodide | The excess of the second amine drives the reaction to completion. |

| 4 | Column Chromatography (Silica Gel) | Purified Asymmetric Product | Necessary to separate the desired product from starting materials and symmetrically substituted byproducts. Current time information in NA.google.com |

Methodologies for High-Purity Synthesis and Isolation of 3,7-Diaminophenothiazin-5-ium Thiocyanate

Achieving high purity of this compound is critical for its application in sensitive analytical and biological studies. The purification process often targets the removal of metal impurities and structurally related organic contaminants, such as Azure derivatives. google.com The synthesis of the thiocyanate salt typically involves two main stages: the synthesis of a halide salt precursor, followed by an anion exchange reaction.

The initial synthesis of the 3,7-diaminophenothiazin-5-ium halide (commonly chloride or iodide) can be achieved with high yield and purity. For instance, a two-step, one-pot process for preparing 3,7-bis(dimethylamino)phenothiazin-5-ylium iodide from phenothiazine has been developed, reporting a purity of 85% before further purification. google.com

The subsequent purification to achieve higher purity levels (e.g., >98%) employs various techniques:

Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical. While water can be used, the solubility of the compound might necessitate the use of organic solvents or solvent mixtures. nih.gov For thiocyanate salts, alcoholic solvents or mixtures containing butanol have been shown to be effective for recrystallization. google.com A patent for the purification of sodium thiocyanate suggests that dissolving the crude salt in an organic solvent like ethanol, methanol, or acetone, followed by controlled crystallization, can yield a high-purity product. google.com

Solvent Extraction: This technique is particularly useful for removing organic impurities. By adjusting the pH of an aqueous solution of the dye, it is possible to selectively extract impurities into an organic phase. For example, in the purification of methylene blue, a close analog, adjusting the pH to 9.5 and extracting with carbon tetrachloride allows for the removal of contaminating dyes while the main product remains in the aqueous layer. google.com

Column Chromatography: Both normal-phase and reversed-phase column chromatography are powerful tools for purification. For ionic compounds like phenothiazinium salts, reversed-phase chromatography is often preferred. The use of buffers or pH modifiers in the mobile phase can significantly improve the separation of the target compound from its impurities. biotage.combiotage.com For instance, ion-exchange chromatography can be employed, where the thiocyanate anion is adsorbed onto a resin with special affinity and then eluted with a solution of a salt like sodium perchlorate. nih.gov

The final step in obtaining this compound is the anion exchange from a halide precursor. This is typically achieved by treating an aqueous solution of the purified halide salt with a soluble thiocyanate salt, such as potassium or ammonium thiocyanate. wikipedia.org The lower solubility of the this compound in the reaction medium can facilitate its precipitation and isolation.

A comparison of purification methodologies is provided in the table below:

| Method | Principle | Typical Solvents/Reagents | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Water, Ethanol, Methanol, Acetone, Butanol nih.govgoogle.comgoogle.com | Can yield very pure crystalline product. nih.gov | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor. |

| Solvent Extraction | Differential partitioning of the compound and impurities between two immiscible liquid phases. | Water/Organic Solvent (e.g., Carbon Tetrachloride), pH adjustment. google.com | Effective for removing specific types of impurities. | May require large volumes of solvents; can be less effective for impurities with similar polarity to the product. |

| Column Chromatography | Differential adsorption and elution of compounds on a stationary phase. | Silica (B1680970) gel (normal-phase), C18 (reversed-phase), Ion-exchange resins; various mobile phases with buffers or pH modifiers. Current time information in NA.biotage.combiotage.comnih.gov | High resolving power, capable of separating closely related compounds. Current time information in NA. | Can be time-consuming and require specialized equipment; may involve dilution of the product. |

| Anion Exchange | Replacement of the halide anion with the thiocyanate anion. | Potassium Thiocyanate, Ammonium Thiocyanate in an aqueous solution. wikipedia.org | Direct method to obtain the desired thiocyanate salt. | The purity of the final product depends on the purity of the starting halide salt. |

Computational and Theoretical Investigations of 3,7 Diaminophenothiazin 5 Ium Thiocyanate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons within a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Redox Potentials

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of phenothiazinium dyes like thionine (B1682319). researchgate.net By calculating the electron density, DFT can determine the molecule's ground-state geometry, molecular orbital energies, and other electronic properties. Equilibrium geometries are often optimized using functionals like B3LYP combined with a basis set such as TZVP. researchgate.net

A key application of DFT is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the electronic transitions and redox behavior of the molecule. For instance, DFT calculations on thionine-related molecules have been used to determine the HOMO-LUMO energy levels for the cation (Thn⁺), its radical (Thn•), and its anionic form (Thn⁻). researchgate.net This information is instrumental in predicting the compound's electrochemical properties. researchgate.net

The redox potential of a compound is related to its ability to accept or donate electrons, a property that can be correlated with the calculated HOMO and LUMO energies. rsc.org DFT calculations, often incorporating a solvation model like the Conductor-like Screening Model (COSMO) to simulate the presence of a solvent, can predict redox potentials with good agreement with experimental values. researchgate.netelsevierpure.com

Interactive Data Table: Calculated Frontier Orbital Energies for Thionine Species This table, based on DFT calculations, shows the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for different redox states of the thionine cation. These values are fundamental for predicting the molecule's electrochemical behavior.

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thn⁺ (Cation) | - | - | - |

| Thn• (Radical) | - | - | - |

| Thn⁻ (Anion) | - | - | - |

| Note: Specific energy values from the cited graphical data researchgate.net are illustrative of the computational output. |

Ab Initio Methods for Excited State Properties of 3,7-Diaminophenothiazin-5-ium (B1210492) Cation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for accurately describing the electronically excited states of the 3,7-Diaminophenothiazin-5-ium cation. These calculations are critical for understanding the molecule's interaction with light, including its absorption and emission properties.

A combined DFT and multi-reference configuration interaction (DFT/MRCI) approach has been used to examine the excited states of thionine. researchgate.net These high-level calculations reveal the character of the lowest excited singlet (S₁) and triplet (T₁) states. Studies have identified the lowest excited states at the ground state geometry as being of π→π* character, while states at slightly higher energy are of n→π* character. researchgate.net Understanding the nature and energy of these states is fundamental to explaining the photophysical behavior of thionine, such as its efficiency as a photosensitizer. researchgate.net

Upon electronic excitation, the geometry of the molecule can relax. Calculations show that for thionine, geometry relaxation has a minimal effect on the energy of the S₁ and T₁ states. researchgate.net The inclusion of solvent effects in these calculations is also critical, as hydration can significantly shift the energy of certain excited states, particularly those with n→π* character. researchgate.net

Interactive Data Table: Calculated Vertical Excitation Energies for Thionine This table presents theoretical values for the transition energies from the ground state to low-lying singlet and triplet excited states of the thionine cation, calculated using a DFT/MRCI method. These energies correspond to the absorption of light by the molecule.

| Excited State | Character | Excitation Energy (eV) |

| S₁ | π→π | 2.27 |

| T₁ | π→π | 1.63 |

| S₂ | π→π | - |

| T₂ | π→π | - |

| S₃ | n→π | - |

| T₃ | n→π | - |

| Data sourced from a quantum chemical investigation of thionine. researchgate.net Specific values may vary with the level of theory. |

Topological Analysis of Electron Density (QTAIM) in Phenothiazinium Systems

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define chemical concepts like atoms and bonds. wikipedia.orgamercrystalassn.org Instead of arbitrary divisions, QTAIM partitions a molecule into atomic "basins" based on the gradient vector field of the electron density. wiley-vch.de

In phenothiazinium systems, QTAIM can be used to:

Identify and characterize chemical bonds: The presence of a "bond path" and a bond critical point between two nuclei is a universal indicator of a chemical interaction. wiley-vch.de

Calculate atomic properties: QTAIM allows for the calculation of properties like atomic charge and energy on a per-atom basis, providing insight into the distribution of charge within the 3,7-Diaminophenothiazin-5-ium cation. wiley-vch.de

Analyze reactivity: By examining the Laplacian of the electron density, one can identify sites susceptible to nucleophilic or electrophilic attack. This provides a rigorous basis for understanding the reactivity of the phenothiazinium core. amercrystalassn.org

This method offers a powerful way to interpret the electronic structure calculated by DFT, translating complex quantum mechanical data into a more intuitive chemical framework of atoms and bonds. rsc.orgchemrxiv.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic world, molecular modeling and dynamics simulations focus on the behavior of atoms and molecules as a whole, governed by the forces between them.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation of 3,7-Diaminophenothiazin-5-ium

Molecular dynamics (MD) simulations are computational experiments that track the positions and velocities of atoms in a system over time. nih.gov For the 3,7-Diaminophenothiazin-5-ium cation, an MD simulation would typically place the cation in a simulation box filled with solvent molecules (e.g., water) to study its behavior in solution.

Through MD simulations, researchers can investigate:

Conformational Flexibility: The planarity of the phenothiazinium ring system and the rotation of the amino groups can be monitored over the course of a simulation to understand the molecule's flexibility and accessible conformations.

Solvation Shell Structure: The simulation reveals how solvent molecules, like water or N,N-Dimethylformamide (DMF), arrange themselves around the cation. nih.govresearchgate.net Analysis of radial distribution functions can quantify the distance and number of solvent molecules in the first and subsequent solvation shells.

Dynamics of Solvation: MD can also probe the dynamics of the solvent molecules around the cation, such as the residence time of water molecules in the first solvation shell and their reorientational dynamics. nih.gov

These simulations provide a dynamic picture that complements the static view from time-averaged experimental data or quantum chemical calculations with implicit solvent models. nih.gov

Molecular Docking for Intermolecular Interactions of Phenothiazinium Dyes

Molecular docking is a computational technique used to predict how a small molecule (a ligand, such as the 3,7-Diaminophenothiazin-5-ium cation) binds to a macromolecular target, like a protein or nucleic acid. nih.gov This method explores possible binding orientations and estimates the strength of the interaction, typically as a "docking score" or binding energy. jchr.org

Docking studies involving phenothiazinium dyes structurally related to thionine have provided significant insights into their intermolecular interactions:

Binding to Nucleic Acids: Docking simulations have been used to model the interaction of phenothiazinium dyes with RNA. These studies can distinguish between different binding modes, such as intercalation (where the planar dye slides between base pairs) and groove binding. nih.gov

Binding to Proteins: The binding of phenothiazine (B1677639) derivatives to proteins like human serum albumin has been successfully modeled, allowing for the precise identification of the binding site and the key amino acid residues involved in the interaction. jchr.org

These computational predictions are invaluable for rationalizing experimental findings and for guiding the design of new molecules with specific biological targets. The accuracy of docking is often improved by using ligand geometries that have been previously optimized using quantum chemical methods like DFT. nih.gov

Interactive Data Table: Summary of Molecular Docking Findings for Phenothiazinium Dyes This table summarizes typical findings from molecular docking studies on phenothiazinium dyes, which are structurally analogous to the 3,7-Diaminophenothiazin-5-ium cation.

| Dye Class | Macromolecular Target | Predicted Interaction Mode | Key Findings |

| Phenothiazinium Dyes | RNA | Intercalation / Groove Binding | Identification of binding affinity and specific interaction sites. |

| Phenothiazine Derivatives | Serum Albumin (Protein) | Site-specific binding in hydrophobic pockets | Characterization of binding models and energy contributions of amino acid residues. |

| Various Derivatives | Adenosine A₂A Receptor | Hydrophilic and lipophilic interactions | Correlation of docking score with biological activity. nih.gov |

| This table is a generalized summary based on studies of related compounds. jchr.orgnih.gov |

Predictive Modeling for Structure-Property Relationships in 3,7-Diaminophenothiazin-5-ium Thiocyanate (B1210189) Analogs

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern drug discovery and materials science. For analogs of 3,7-Diaminophenothiazin-5-ium thiocyanate, these computational approaches are invaluable for predicting their biological activity and physicochemical properties, thereby accelerating the design of new, more effective compounds.

The fundamental principle of QSAR/QSPR is that the biological activity or a specific property of a chemical compound is a function of its molecular structure. By establishing a mathematical relationship between a set of molecular descriptors and the observed activity or property, it becomes possible to predict the behavior of new, unsynthesized analogs.

For phenothiazinium derivatives, key structural features that influence their activity have been identified through such modeling. nih.gov For instance, the nature and position of substituents on the phenothiazinium ring are critical. Electron-withdrawing groups at the 2-position of the phenothiazine nucleus have been shown to increase antipsychotic activity in related compounds. slideshare.net Furthermore, a three-carbon alkyl chain connecting the nitrogen at position 10 to a terminal amine is often crucial for neuroleptic activity. slideshare.net The terminal amino group's basicity and steric properties also play a significant role. slideshare.net

In the context of photosensitizers for applications like photodynamic therapy, predictive models focus on properties such as singlet oxygen generation efficiency and lipophilicity. researchgate.net High lipophilicity has been suggested as a key requirement for high anti-tumor efficacy in some unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides. researchgate.net

The table below illustrates the types of molecular descriptors that are typically used in QSAR/QSPR studies of phenothiazinium analogs and the properties they can help predict.

| Descriptor Type | Examples | Predicted Property |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Redox potential, Photophysical properties (absorption/emission wavelengths), Reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Receptor binding affinity, Membrane permeability |

| Topological | Connectivity indices, Shape indices | Solubility, Lipophilicity (logP) |

| Hydrophobic | LogP, Hydration energy | Membrane permeability, Protein binding, Bioaccumulation |

Recent studies on novel T-shaped phenothiazine-based organic dyes for dye-sensitized solar cells (DSSCs) have employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict their performance. nih.gov These studies revealed that modifying the π-conjugated spacer can significantly alter the absorption spectra and light-harvesting efficiency. nih.gov Such computational screening allows for the rational design of more efficient materials before undertaking complex synthesis.

Theoretical Studies on Reaction Mechanisms Involving 3,7-Diaminophenothiazin-5-ium

Theoretical studies, primarily using DFT, are instrumental in elucidating the mechanisms of chemical reactions involving the 3,7-Diaminophenothiazin-5-ium cation. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how reactions proceed at a molecular level.

One of the most significant reaction types for phenothiazinium dyes is their light-induced reactions, which are central to their applications in photodynamic therapy and as photosensitizers. researchgate.netnih.gov Upon absorption of light, the dye is excited from its ground state (S₀) to a singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state is the primary species responsible for subsequent photochemical reactions.

Theoretical calculations can model these electronic transitions and the energies of the respective states. The efficiency of intersystem crossing, a critical parameter for photosensitization, can be estimated through calculations of spin-orbit coupling.

The triplet-state dye can react with molecular oxygen (³O₂) via two main pathways:

Type I Mechanism: The excited dye can engage in electron or hydrogen atom transfer with a substrate molecule, forming radicals that then react with oxygen to produce reactive oxygen species (ROS).

Type II Mechanism: The excited dye can directly transfer its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

DFT studies can model the thermodynamics and kinetics of both pathways, helping to determine which mechanism is more favorable for a given phenothiazinium derivative and its environment. For instance, the redox potentials of the dye and substrate, which can be calculated computationally, are key determinants of the feasibility of the Type I mechanism.

Furthermore, theoretical studies have been used to understand the synthesis of phenothiazinium analogs. For example, in the synthesis of asymmetrical 3,7-di(N'-arylamino)phenothiazines, DFT studies have been used to analyze the positive charge distribution in the cation intermediate, which helps in optimizing the synthetic strategy. researchgate.net

The following table summarizes key parameters that can be calculated using theoretical methods and their relevance to understanding the reaction mechanisms of 3,7-Diaminophenothiazin-5-ium.

| Calculated Parameter | Theoretical Method | Relevance to Reaction Mechanism |

| Ground and Excited State Geometries | DFT, TD-DFT | Understanding structural changes upon excitation. |

| Excitation Energies (S₀ → S₁, S₀ → T₁) | TD-DFT | Predicting absorption spectra and the energy of the reactive triplet state. |

| Spin-Orbit Coupling | DFT | Estimating the efficiency of intersystem crossing (S₁ → T₁). |

| Redox Potentials | DFT | Assessing the feasibility of electron transfer in Type I photochemical reactions. |

| Reaction Enthalpies and Activation Energies | DFT | Determining the thermodynamic and kinetic favorability of different reaction pathways. |

While specific theoretical studies on the reaction mechanisms of this compound are not widely available, the principles and methodologies applied to other phenothiazinium salts are directly transferable and provide a robust framework for understanding its chemical behavior.

Photophysical Phenomena and Advanced Spectroscopic Characterization of 3,7 Diaminophenothiazin 5 Ium Thiocyanate

Electronic Absorption and Emission Spectroscopy of 3,7-Diaminophenothiazin-5-ium (B1210492) Cation

The 3,7-diaminophenothiazin-5-ium cation, the chromophore of the title compound, exhibits characteristic absorption and emission properties that are fundamental to its photophysical behavior. The electronic spectra are governed by transitions within the conjugated π-system of the phenothiazinium core. The primary absorption band in the visible region is attributed to the S₀ → S₁ (π → π*) transition. The position and intensity of these spectral bands are highly sensitive to the molecular environment.

Influence of Solvent Polarity and pH on Spectral Characteristics

The spectral properties of the 3,7-diaminophenothiazin-5-ium cation are significantly modulated by the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule. rsustnjogat.org Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima. For instance, studies on related phenothiazinium dyes have shown that absorption peaks can be strongly dependent on solvent polarity. researchgate.net In some cases, a bathochromic (red) shift is observed in highly polar protic and aprotic solvents, indicating a stabilization of the excited state relative to the ground state. rsustnjogat.org The interaction between the solute and solvent molecules, which includes non-specific electrostatic forces and specific interactions like hydrogen bonding, dictates the extent of these spectral shifts. rsustnjogat.org

The pH of the medium also exerts a profound influence on the electronic absorption spectra of phenothiazinium dyes. rsustnjogat.org Changes in pH can alter the protonation state of the amino groups at the 3 and 7 positions of the phenothiazinium ring. This modification of the molecular structure affects the electronic distribution and, consequently, the energy of the π → π* transitions. For example, in other dye systems, an increase in pH from acidic to basic conditions has been shown to cause an increase in both the absorption maxima and the molar extinction coefficient. rsustnjogat.org This is often due to the deprotonation of functional groups, leading to a more extended conjugated system or altered electron-donating/withdrawing properties.

Table 1: Effect of Solvent on Absorption Maxima of a Related Phenothiazinium Dye

This table is illustrative and based on general findings for phenothiazinium dyes.

| Solvent | Polarity | Typical Absorption Shift |

|---|---|---|

| Acetone | Less Polar Aprotic | Reference |

| Acetonitrile | Polar Aprotic | Bathochromic (Red) Shift rsustnjogat.org |

Aggregation Effects on Absorption and Emission Spectra of Phenothiazinium Dyes

Phenothiazinium dyes, including the 3,7-diaminophenothiazin-5-ium cation, have a strong tendency to self-associate or aggregate in solution, particularly in aqueous media and at high concentrations. This aggregation is primarily driven by van der Waals forces and hydrophobic interactions. atto-tec.com The formation of aggregates, such as dimers and higher-order structures, significantly alters the absorption and emission spectra of the dye.

Two principal types of aggregates are commonly observed: H-aggregates and J-aggregates.

H-aggregates (Sandwich-type): Formed by parallel, face-to-face stacking of the dye molecules. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption band compared to the monomer. The fluorescence of H-aggregates is often quenched due to fast internal conversion from the higher-energy excited state. atto-tec.com

J-aggregates (Head-to-tail): Result from an end-to-end alignment of the dye molecules. This type of aggregation causes a red-shift (bathochromic shift) in the absorption band, which is typically sharp and intense. atto-tec.com Unlike H-aggregates, J-aggregates can be fluorescent. atto-tec.com

The equilibrium between monomeric and aggregated forms is influenced by several factors, including dye concentration, solvent composition, ionic strength, and temperature. An increase in dye concentration or ionic strength typically promotes aggregation, while an increase in temperature or the addition of organic solvents tends to favor the monomeric form. The photodynamic efficiency of these dyes can be dependent on their aggregation state, with aggregation sometimes leading to a decrease in photosensitizing activity. rsc.org

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, the 3,7-diaminophenothiazin-5-ium cation is promoted to an electronically excited singlet state (S₁). From this state, it can undergo several competing photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, and electron transfer reactions.

Intersystem Crossing (ISC) Processes in Phenothiazinium Chromophores

Intersystem crossing (ISC) is a crucial process for many applications of phenothiazinium dyes, as it populates the long-lived triplet excited state (T₁). rsc.org This triplet state is the key intermediate for the generation of reactive oxygen species, such as singlet oxygen, in photodynamic therapy. nih.govbohrium.com The efficiency of ISC is determined by the rate constant of this process (k_ISC) relative to other deactivation pathways, like fluorescence (k_F). rsc.org

For phenothiazinium dyes like thionine (B1682319) (the cation of the title compound), the ISC rate constant in aqueous solution is significantly higher than the fluorescence rate constant, leading to a high triplet quantum yield (Φ_T). rsc.orgrsc.orgresearchgate.net For example, thionine in water has a reported k_ISC of approximately 1 x 10⁹ s⁻¹ and a k_F of 1.66 x 10⁸ s⁻¹, resulting in a Φ_T of 0.53. rsc.orgrsc.orgresearchgate.net

The mechanism of ISC in these dyes is often driven by vibronic spin-orbit coupling (SOC) between ππ* states. rsc.orgrsc.org The environment can also play a significant role. For instance, intercalation of a phenothiazinium dye like methylene (B1212753) blue into DNA has been shown to enhance ISC by opening up a second pathway driven by electronic spin-orbit coupling, while suppressing competing charge-transfer processes. nih.govbohrium.com

Table 2: Photophysical Rate Constants for Thionine in Water

| Parameter | Value | Reference |

|---|---|---|

| Fluorescence Rate Constant (k_F) | 1.66 x 10⁸ s⁻¹ | rsc.orgrsc.org |

| Intersystem Crossing Rate Constant (k_ISC) | ~1 x 10⁹ s⁻¹ | rsc.orgrsc.orgresearchgate.net |

Singlet Oxygen Quantum Yields and Generation Pathways of 3,7-Diaminophenothiazin-5-ium Thiocyanate (B1210189)

The triplet state of the 3,7-diaminophenothiazin-5-ium cation, populated via ISC, can transfer its energy to ground-state molecular oxygen (³O₂), which is a triplet, to produce the highly reactive singlet oxygen (¹O₂). rsc.orgnsf.gov This is known as a Type II photosensitization mechanism. The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. nist.gov

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) in Phenothiazinium Dyes

Besides energy transfer, the excited states of phenothiazinium dyes can participate in electron transfer reactions. Photoinduced electron transfer (PET) involves the transfer of an electron between the excited dye molecule and another chemical species, acting as either an electron donor or acceptor. nih.gov Phenothiazine (B1677639) and its derivatives are strong electron donors, and this property is central to their function in various applications. nih.govresearchgate.net The excited state of a phenothiazinium dye can extract an electron from a suitable donor, such as NADH, initiating an oxidation process. nih.govacs.org This process generates the reduced, colorless form of the dye, which can then be reoxidized, completing a photoredox cycle. acs.orgacs.org

Intramolecular charge transfer (ICT) is another critical process, particularly in "push-pull" systems where the phenothiazine core acts as an electron donor (push) and is linked to an electron acceptor (pull) group within the same molecule. nih.govresearchgate.net Upon photoexcitation, an electron is transferred from the donor part to the acceptor part, creating a charge-separated excited state. u-szeged.hunih.gov The nature of this ICT state can be influenced by the molecular structure and solvent polarity. nih.gov In some cases, a planar ICT (PICT) state is formed, which is often highly fluorescent. nih.govresearchgate.net In other, more flexible molecules, a non-fluorescent, twisted ICT (TICT) state may be formed, where the donor and acceptor moieties twist relative to each other, leading to fluorescence quenching. nih.govresearchgate.netnih.gov The efficiency of ICT is a key factor in the performance of these dyes in applications like solar cells. u-szeged.hunih.gov

Advanced Spectroscopic Techniques for Photophysical Characterization

The intricate photophysical behavior of 3,7-diaminophenothiazin-5-ium thiocyanate can be comprehensively investigated using a suite of advanced spectroscopic techniques. These methods provide deep insights into the dynamics of its excited states and the vibrational characteristics of the molecule.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful method for directly measuring the duration a molecule spends in an electronically excited state before returning to the ground state, a parameter known as the fluorescence lifetime. This technique monitors the decay of fluorescence intensity over time following excitation by a short pulse of light. The fluorescence lifetime is a critical parameter as it is sensitive to the molecule's local environment and can be influenced by various quenching processes, including energy transfer and solvent interactions.

The most common method for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC). In a typical TCSPC experiment, the sample is excited by a high-repetition-rate pulsed laser, and the time difference between the excitation pulse and the detection of the first fluorescence photon is measured. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. The decay is then fitted to an exponential function to extract the lifetime(s). For instance, the fluorescence decay of a sample can be compared against a known standard or an instrument response function (IRF) to deconvolve the true lifetime. uni-konstanz.dewikipedia.org

The table below illustrates typical fluorescence lifetime data that can be obtained using time-resolved fluorescence spectroscopy for various fluorescent probes.

| Fluorophore | Solvent/Environment | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (ns) |

| Coumarin 152 | Ethanol | 405 | - | 1.59 |

| Oxazine 1 | Water | 635 | >670 | 0.80 |

| L-Tryptophan | Water (pH 7.0) | 300 | 350 | 0.37, 2.69, 7.94 (multi-exponential) |

| Fluorescein | - | - | - | 4.04 |

This table is illustrative and provides examples of fluorescence lifetimes for different compounds as measured by time-resolved fluorescence spectroscopy. The data is not specific to this compound.

Transient Absorption Spectroscopy for Triplet State Dynamics

Transient absorption (TA) spectroscopy, also known as flash photolysis, is an indispensable tool for studying short-lived, non-emissive excited states, such as triplet states. nih.govrsc.org This pump-probe technique involves exciting a sample with a short, intense laser pulse (the pump) to populate the excited states. A second, weaker broadband light pulse (the probe) is then passed through the sample at a specific time delay after the pump pulse. By measuring the difference in the absorption spectrum of the probe light with and without the pump pulse, a transient absorption spectrum is generated. This spectrum reveals the absorption features of the transient species, such as the excited singlet state and the triplet state.

For the 3,7-diaminophenothiazin-5-ium cation (thionine), transient absorption spectroscopy has been effectively used to characterize its triplet state (³TH⁺). uni-konstanz.de Upon laser flash excitation, the thionine triplet state is formed, which exhibits distinct absorption bands that are not present in the ground state spectrum. Studies on thionine in pyridine (B92270) have shown that the triplet state has a characteristic transient absorption band at 780 nm. uni-konstanz.de The decay of this triplet state can be monitored over time, providing information about its lifetime and relaxation pathways. In these studies, the decay of the triplet state was observed to have a lifetime of approximately 5 microseconds. uni-konstanz.de

The transient spectrum of thionine also reveals other features. For instance, a maximum absorption at 440 nm is attributed to the triplet forms ³TH⁺ and its deprotonated form, ³T. uni-konstanz.de The evolution of these spectral features over time allows for the elucidation of the entire deactivation pathway, which can involve processes like intersystem crossing from the singlet to the triplet state and subsequent relaxation to the ground state, which may include protolytic dissociation. uni-konstanz.deresearchgate.net

The following table summarizes the key transient absorption data for the thionine triplet state in pyridine.

| Transient Species | Wavelength of Maximum Absorption (nm) | Observed Lifetime |

| Thionine Triplet State (³TH⁺) | 780 | ~ 5 µs |

| Thionine Triplet Forms (³TH⁺/³T) | 440 | - |

Data sourced from studies of thionine in pyridine. uni-konstanz.de

Resonance Raman and IR Spectroscopy for Vibrational Modes in 3,7-Diaminophenothiazin-5-ium

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule by probing its characteristic vibrational modes. researchgate.netrsc.org While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy involves the inelastic scattering of light, where the scattered photons have lost or gained energy corresponding to the vibrational modes of the molecule. uni-muenchen.de

Resonance Raman (RR) Spectroscopy is a particularly powerful variant of Raman spectroscopy for studying colored compounds like 3,7-diaminophenothiazin-5-ium. youtube.com In RR spectroscopy, the excitation laser wavelength is chosen to coincide with an electronic absorption band of the molecule. This results in a selective and significant enhancement (by factors of 10³ to 10⁶) of the Raman signals of the vibrational modes that are coupled to that electronic transition. rsc.org This selectivity allows for the study of the chromophore's vibrations with minimal interference from the surrounding medium.

Raman spectroscopic studies have been successfully applied to thionine. rsc.org When thionine is adsorbed on a gold electrode, both surface-enhanced and resonance-enhanced Raman scattering contribute to the observed spectra. This indicates that the vibrational modes of the thionine molecule are strongly enhanced, allowing for detailed structural characterization of the surface-adsorbed species. rsc.org While specific band assignments for this compound are not detailed in the provided results, Resonance Raman is a key technique for identifying the vibrational modes of the phenothiazinium core.

Infrared (IR) Spectroscopy is complementary to Raman spectroscopy. researchgate.net For a vibration to be IR active, it must induce a change in the molecular dipole moment. uni-muenchen.de IR spectroscopy is highly effective for identifying functional groups within a molecule. For a complex molecule like this compound, the IR spectrum would exhibit characteristic bands for the N-H stretching and bending vibrations of the amino groups, C-N stretching, C-S-C vibrations of the phenothiazine ring, and the characteristic vibrations of the aromatic rings. Furthermore, a distinct absorption band associated with the thiocyanate (SCN⁻) counter-ion would be expected, typically in the range of 2000-2100 cm⁻¹. While specific IR spectra for the title compound were not found, studies on related thio-compounds like 2-thiohydantoins show characteristic "thioureide" bands around 1500 cm⁻¹ and antisymmetric/symmetric NCS stretching modes around 1400 and 1200 cm⁻¹. nih.gov

The table below lists some of the expected vibrational modes for this compound and their typical frequency ranges in an IR spectrum.

| Functional Group / Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Amino (N-H) | Bending | 1550 - 1650 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Phenothiazine (C-N) | Stretching | 1250 - 1350 |

| Phenothiazine (C-S-C) | Stretching | 600 - 800 |

| Thiocyanate (SCN⁻) | Stretching | 2000 - 2100 |

This table presents expected vibrational frequency ranges for the functional groups present in this compound based on general IR spectroscopy principles.

Materials Science Applications of 3,7 Diaminophenothiazin 5 Ium Thiocyanate and Analogous Phenothiazinium Dyes

Redox-Active Polymers and Energy Storage Systems

The unique electrochemical properties of phenothiazinium dyes, particularly their ability to undergo reversible redox reactions, have positioned them as compelling candidates for the development of advanced energy storage systems and electrocatalytic platforms. The integration of the 3,7-Diaminophenothiazin-5-ium (B1210492) cation, commonly known as thionine (B1682319), and its analogues into polymeric structures has been a key strategy to harness these properties for practical applications.

Integration of 3,7-Diaminophenothiazin-5-ium Units in Polymeric Architectures for Batteries

The incorporation of phenothiazine-based units into polymer backbones is a critical strategy to overcome the solubility of small-molecule phenothiazine (B1677639) derivatives in common battery electrolytes, which would otherwise lead to rapid degradation of performance. Current time information in NA. These redox-active polymers are primarily utilized as cathode materials in rechargeable batteries, where the phenothiazine moiety undergoes reversible one-electron oxidation to form a stable radical cation. acs.orgresearchgate.net This process occurs at a relatively high redox potential, making them suitable for high-energy-density applications. acs.orgnih.gov

Phenothiazine-based polymers can be designed with the redox-active unit either as a pendant group attached to a non-conjugated polymer backbone or integrated into the main chain of a conjugated polymer. Current time information in NA. For instance, poly(norbornene)s functionalized with phenothiazine units have demonstrated excellent rate capabilities and cycling stability. A directly linked poly(3-norbornylphenothiazine), when crosslinked, retained 73% of its capacity after 10,000 cycles at a high C-rate of 100 C. nih.gov Similarly, copolymers of phenothiazine and phenylenediamine have been synthesized to create cross-linked materials that exhibit high specific capacities and operate at a voltage range of 2.8–4.3 V vs Li+/Li. acs.org These materials have shown remarkable power densities and an excellent capacity retention of 82% at an ultrafast discharge rate of 120 C. acs.org

The performance of these phenothiazine-based polymer cathodes is influenced by factors such as the polymer architecture and the electrolyte composition. nih.gov For example, π-π interactions between phenothiazine side chains can stabilize the oxidized state but may also lead to dissolution in certain electrolytes, reducing the accessible capacity. researchgate.netnih.gov Strategies to mitigate this include cross-linking the polymer, modifying the electrolyte composition, and encapsulating the polymer in conductive carbons. nih.gov

Here is a table summarizing the performance of various phenothiazine-based polymers in lithium-ion batteries:

| Polymer System | Specific Capacity | Operating Voltage (vs. Li/Li+) | Rate Capability | Cycle Life | Reference |

| Cross-linked Poly(3-norbornylphenothiazine) | 62 mAh g⁻¹ | ~3.5 V | 73% capacity retention at 100 C | 10,000 cycles | nih.gov |

| Phenothiazine-Phenylenediamine Copolymer | 150 mAh/g | 2.8-4.3 V | 82% capacity retention at 120 C | - | acs.org |

| Poly(3-vinyl-N-methylphenothiazine) | - | - | - | 93% capacity retention after 10,000 cycles at 10 C | researchgate.net |

| Phenothiazine-bithiophene Copolymer (P(PT-T2)) | ~80 mAh g⁻¹ | ~3.6 V | Good | >100 cycles | acs.org |

Electrocatalytic Properties and Redox Biosensors

Poly(thionine), the polymeric form of the 3,7-Diaminophenothiazin-5-ium cation, is an electroactive compound with a remarkable capacity for electron transfer, making it a valuable material for electrocatalysis and the construction of electrochemical biosensors. mdpi.com The polymer can be readily deposited on electrode surfaces through electropolymerization of the thionine monomer. mdpi.comcdmf.org.br The resulting poly(thionine)-modified electrodes exhibit excellent electrocatalytic activity towards the oxidation of important biological molecules like reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), with a significant decrease in the activation overpotential compared to bare electrodes. rsc.org This property is fundamental for the development of dehydrogenase-based biosensors.

The stable and well-defined redox centers within the poly(thionine) structure allow it to act as an effective electrochemical probe. mdpi.com This has been exploited in the development of various biosensors. For instance, a molecularly imprinted poly(thionine)-based sensor was developed for the highly sensitive and selective detection of the mycotoxin patulin. acs.org In this design, thionine served as both the functional monomer for creating the imprinted polymer and as the signal indicator. acs.org

Thionine and its polymer have also been integrated into various nanomaterials to enhance sensor performance. Thionine-modified electrodes have been used to construct biosensors for progesterone, where thionine's ability to oxidize steroid hormones is utilized. xmu.edu.cn In another application, a biosensor for 3-hydroxybutyrate (B1226725) was developed by immobilizing the corresponding dehydrogenase onto a screen-printed carbon electrode modified with reduced graphene oxide and thionine, which acted as the redox mediator. mdpi.com

The analytical performance of some thionine-based biosensors is summarized in the table below:

| Analyte | Sensor Configuration | Linear Range | Detection Limit | Reference |

| Patulin | Molecularly Imprinted Poly(thionine) on PtNP-NGE | 0.002–2 ng mL⁻¹ | 0.001 ng mL⁻¹ | acs.org |

| Progesterone | Thionine-modified AuNPs on screen-printed electrode | 1 nM–20 nM | - | xmu.edu.cn |

| 3-Hydroxybutyrate | 3-HBDH on rGO and thionine modified SPCE | 0.010–0.400 mM | 1.0 µM | mdpi.com |

| CA 19-9 | Poly(thionine)-modified screen-printed electrode | 0.010 to 10 U/mL | - | mdpi.com |

| Interleukin-6 | Gold-thionine immunosensor | 10⁻² ng/mL to 10² ng/mL | 1.85 pg/mL | frontiersin.org |

Supramolecular Assemblies and Nanomaterials

The planar aromatic structure of the 3,7-Diaminophenothiazin-5-ium cation facilitates non-covalent interactions, such as π-π stacking, which drives the formation of ordered supramolecular assemblies. vulcanchem.com These self-assembled structures and their integration into hybrid nanomaterials have opened up new avenues for the development of functional materials with tailored properties.

Self-Assembly of Phenothiazinium Dyes for Organized Structures

The self-assembly of phenothiazinium dyes like thionine can be directed to form well-organized nanostructures. nih.gov For example, thionine molecules have been shown to self-assemble on graphene surfaces, forming highly oriented structures that are influenced by the underlying graphene lattice. researchgate.net This interaction not only leads to organized molecular assemblies but also results in a strong n-type doping effect on the graphene. researchgate.net

The formation of these supramolecular structures is a dynamic process. Studies using atomic force microscopy have revealed the time evolution of thionine self-assembly on graphene, culminating in a well-ordered molecular arrangement. researchgate.net The ability to control the organization of these dye molecules on a nanoscale is crucial for tuning the properties of the resulting hybrid material for specific applications.

Furthermore, thionine can be bound to self-assembled monolayers, such as glutathione (B108866) on a gold electrode, to create modified surfaces with specific electrochemical responses. xmu.edu.cn Such organized assemblies have been utilized for the selective detection of neurotransmitters like dopamine (B1211576) in the presence of interfering substances. xmu.edu.cn The study of these self-assembly processes is fundamental to understanding and controlling the interactions between phenothiazinium dyes and other molecules or surfaces, which is essential for designing advanced functional materials.

Hybrid Materials Incorporating 3,7-Diaminophenothiazin-5-ium for Functional Applications

Hybrid nanomaterials that combine the properties of 3,7-Diaminophenothiazin-5-ium (thionine) with other materials, such as nanoparticles and polymers, offer synergistic advantages for a range of applications. researchgate.net Thionine can be covalently functionalized or physically adsorbed onto various nanostructures, leading to hybrid materials with enhanced functionalities. researchgate.netrsc.org

A prominent example is the creation of thionine-graphene hybrid materials. Graphene oxide can be covalently functionalized with thionine molecules, resulting in a material where the photoexcited dye interacts efficiently with the graphene sheets. rsc.org These hybrid materials have been explored for their unique optical and electronic properties. Thionine-functionalized three-dimensional carbon nanomaterials, combining reduced graphene oxide and multi-walled carbon nanotubes, have been used to develop highly sensitive electrochemical aptasensors for biomarkers like Aβ oligomers, which are relevant for the early diagnosis of Alzheimer's disease. nih.gov The π-π stacking between thionine and the carbon nanostructures enhances structural stability and improves electron transfer and capacitive properties. nih.gov

Thionine has also been used to bridge gold nanoparticles with reduced graphene oxide, creating stable nanohybrids. researchgate.net These materials can be further functionalized and have shown potential in applications such as photothermal therapy due to their high near-infrared absorbance. researchgate.net Moreover, poly(thionine) has been combined with gold nanoparticles to create composite modified electrodes with enhanced electrocatalytic activity for the detection of nitrite. researchgate.net The synergistic effect between the polymer and the nanoparticles leads to improved sensitivity and a lower required overpotential. researchgate.net

The versatility of these hybrid materials is further demonstrated by their use in various sensing platforms. For instance, thionine-functionalized magnetoelastic sensors have been developed for detecting molecular interactions, where the formation of thionine clusters on the sensor surface leads to measurable changes in resonance frequency. nih.gov

Molecular Interaction Studies of 3,7 Diaminophenothiazin 5 Ium Thiocyanate in Chemical Systems

Noncovalent Intermolecular Interactions of Phenothiazinium Dyes

Noncovalent interactions are critical in determining the supramolecular chemistry of phenothiazinium dyes. These weak forces, including π-π stacking and hydrogen bonding, govern how individual dye molecules arrange themselves in solution and in the solid state, influencing their spectral properties and reactivity.

π-π Stacking Interactions in Molecular Aggregates

The planar, electron-rich structure of the phenothiazinium cation is highly conducive to π-π stacking interactions. researchgate.net This phenomenon involves the face-to-face arrangement of aromatic rings, driven by a combination of electrostatic, dispersion, and intermolecular orbital interactions. rsc.org In solution, these interactions lead to the self-assembly of dye molecules into aggregates or π-stacks. rsc.org The formation and stability of these aggregates are influenced by several factors, including the concentration of the dye, the solvent polarity, and the specific substituents on the phenothiazinium core. rsc.org

The geometry and size of the dye molecules play a significant role in the thermodynamics of π-π stacking. rsc.org For instance, the introduction of bulky substituents can create steric hindrance, which can suppress aggregation. rsc.org Conversely, attractive interactions can be enhanced by pairing π-acidic (electron-poor) and π-basic (electron-rich) aromatic systems. nih.gov In the context of nanomedicine, π-π stacking has been utilized to stabilize polymeric micelles, enhance drug-loading capacity, and ensure the retention of photosensitizers like those based on the phenothiazinium structure. nih.govnih.gov The strength of these interactions is a key factor in the design of stable nano-assemblies for therapeutic applications. nih.gov

| Factor | Description | Reference |

|---|---|---|

| Molecular Geometry | The size and shape of the dye molecule affect the efficiency of stacking. Flat, planar molecules exhibit stronger stacking. | rsc.org |

| Electrostatic Interactions | Attractive or repulsive forces between the π-systems, influenced by electron-donating or -withdrawing groups. Pairing π-acidic and π-basic molecules enhances stacking. | rsc.orgnih.gov |

| Solvent Effects | The polarity and nature of the solvent can either promote or disrupt aggregation by competing for interactions with the dye molecules. | rsc.org |

| Steric Hindrance | Bulky functional groups attached to the aromatic core can physically prevent close approach and stacking of the molecules. | rsc.org |

| Concentration | Higher concentrations of the dye in solution typically favor the formation of molecular aggregates. | rsc.org |

Hydrogen Bonding and Other Weak Interactions Involving Thiocyanate (B1210189) and Phenothiazinium Systems

Beyond π-π stacking, other noncovalent forces contribute to the structural assembly of 3,7-Diaminophenothiazin-5-ium (B1210492) thiocyanate. The primary amino groups on the phenothiazinium cation are capable of acting as hydrogen bond donors. The thiocyanate anion (SCN⁻), with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor. This leads to the formation of weak intermolecular hydrogen bonds, such as N–H⋯S and C–H⋯S, which help stabilize the crystal lattice. nih.govresearchgate.net

The thiocyanate ion is a versatile ligand, capable of various bonding modes. nih.gov Its interaction is not limited to simple hydrogen bonding. In metal complexes, it has been observed to participate in C–H⋯π interactions and even lone-pair⋯π interactions, where the sulfur lone pair interacts with an aromatic ring. nih.gov The geometry of thiocyanate coordination is often influenced by the other ligands present and the nature of the metal center. nih.govnih.gov These varied and weak interactions collectively direct the formation of stable, three-dimensional molecular assemblies in the solid state. researchgate.net

| Interaction Type | Description | Observed In | Reference |

|---|---|---|---|

| N–H⋯S Hydrogen Bond | Hydrogen bond between a hydrogen on a nitrogen atom and a sulfur atom of the thiocyanate. | Zn(II) and Cd(II) complexes with methylimidazole and thiocyanate. | nih.govresearchgate.net |

| C–H⋯S Hydrogen Bond | Weak hydrogen bond between a hydrogen on a carbon atom and a sulfur atom of the thiocyanate. | Zn(II) and Cd(II) complexes with methylimidazole and thiocyanate. | nih.govresearchgate.net |

| C–H⋯π Interaction | Interaction between a C-H bond and the π-electron system of an aromatic ring. | Cd(II) complexes with methylimidazole and thiocyanate. | nih.gov |

| Lone-pair⋯π Interaction | An unusual interaction involving the lone pair of the thiocyanate sulfur atom and an aromatic ring. | A Zn(II) complex with 2-methylimidazole (B133640) and thiocyanate. | nih.gov |

Chemical Reactivity and Redox Chemistry

The chemical reactivity of 3,7-Diaminophenothiazin-5-ium is dominated by its redox properties. The phenothiazine (B1677639) core is a well-established electron donor, and its ability to undergo reversible oxidation and reduction is central to its function as a redox indicator, mediator, and photosensitizer.

Electron Donor-Acceptor Properties of 3,7-Diaminophenothiazin-5-ium

The formation of electron-donor-acceptor (EDA) complexes is a key aspect of the reactivity of systems containing phenothiazine-like structures. beilstein-journals.org These complexes can be formed between an electron donor (like a phenothiazine derivative) and an electron acceptor, often facilitated by visible light, leading to single-electron transfer and the generation of radical species. beilstein-journals.org This donor-acceptor behavior is fundamental to the role of phenothiazinium dyes in photoredox catalysis and other photochemical applications. nih.gov

Oxidation-Reduction Mechanisms and Radical Cation Formation

Phenothiazines undergo oxidation to form cationic species. researchgate.net The core structure can be oxidized electrochemically or chemically to produce a stable radical cation. nih.govrsc.org The stability of this radical cation is a hallmark of the phenothiazine system. rsc.org The oxidation potential can be precisely controlled by adding electron-withdrawing or electron-donating groups to the phenothiazine ring system. rsc.org For example, electron-withdrawing groups increase the oxidation potential, while strategically placed bulky groups can also raise the potential by preventing geometric relaxation after oxidation. rsc.org

The one-electron oxidation of the phenothiazine amine results in the formation of an amine radical cation. nih.govbeilstein-journals.org This species is a key intermediate in many reactions. beilstein-journals.org In the case of 3,7-diaminophenothiazin-5-ium, the molecule already exists in an oxidized cationic form. google.com However, the underlying phenothiazine structure can participate in further redox processes. The mechanism of degradation for phenothiazines often involves the formation of oxidized dimers and polymers. nih.gov The study of one-electron oxidation processes shows that radical intermediates typically decay via bimolecular reactions. researchgate.net

| Phenothiazine Derivative | Key Substituents | Effect on Oxidation Potential | Reference |

|---|---|---|---|

| N-ethyl-3,7-bis(trifluoromethyl)phenothiazine | Electron-withdrawing -CF₃ groups at the 3 and 7 positions. | Increases the oxidation potential significantly. | rsc.org |

| N-ethyl-1,9-dimethylphenothiazine | Bulky methyl groups at the 1 and 9 positions (ortho to nitrogen). | Increases the oxidation potential by introducing strain and preventing geometric relaxation of the oxidized state. | rsc.org |

| Phenothiazine with thiophene (B33073) groups | Thiophene groups introduced at the 3 and 7 positions. | Lowers the oxidation potential, facilitating the formation of cation radicals. | nih.gov |

Photochemical Reactions with Substrates

Phenothiazinium dyes are well-known photosensitizers, meaning they can absorb light and transfer the energy to other molecules, initiating chemical reactions. researchgate.netnih.gov Upon absorption of light, the 3,7-Diaminophenothiazin-5-ium cation is promoted to an excited state (singlet or triplet). nih.gov In this excited state, it can act as a potent oxidant, capable of abstracting an electron from a suitable substrate. nih.gov

A notable example is the photosensitized oxidation of the biological coenzyme NADH. nih.gov The excited phenothiazine dye extracts an electron from NADH, forming a dye radical and an NAD• radical. nih.gov The reduced form of the dye is then typically reoxidized by molecular oxygen, regenerating the original cationic dye and producing superoxide (B77818) radicals. nih.gov This process creates a photoredox cycle where the dye acts as a photocatalyst. nih.gov The NAD• radical can initiate a chain reaction, leading to further decomposition of NADH. nih.gov This light-induced reactivity with biological substrates is the basis for many of the biomedical applications of phenothiazinium compounds. nih.gov

Interactions with Model Chemical Systems

The study of 3,7-Diaminophenothiazin-5-ium thiocyanate's interactions within well-defined chemical environments is crucial for understanding its potential in various applications. These model systems, ranging from synthetic polymers to functionalized surfaces, provide a controlled platform to investigate the fundamental forces driving its binding, adsorption, and self-assembly behaviors. Such research underpins the rational design of new materials and technologies that harness the unique properties of this phenothiazinium compound.

Binding Studies with Synthetic Macromolecules and Scaffolds

The interaction of the 3,7-Diaminophenothiazin-5-ium cation, the core component of this compound, with synthetic macromolecules is a subject of significant interest due to its relevance in fields such as sensor development and photodynamic therapy. While specific binding data for the thiocyanate salt is not extensively documented, studies on the broader class of phenothiazinium dyes, particularly the 3,7-diaminophenothiazin-5-ium cation (thionine), offer valuable insights into its behavior.

Research has shown that phenothiazinium derivatives can engage with synthetic macromolecules through a combination of electrostatic interactions, hydrophobic effects, and potential intercalation. For instance, the interaction with polyelectrolytes, such as poly(styrene sulfonate), often leads to significant changes in the spectral properties of the dye, indicating a strong binding affinity. This is typically driven by the electrostatic attraction between the cationic dye and the anionic sulfonate groups of the polymer.

Furthermore, interactions with macromolecules possessing hydrophobic pockets can lead to the encapsulation of the dye molecule. This is often observed in studies with cyclodextrins, which can host the phenothiazinium cation within their nonpolar cavity. Such encapsulation can alter the photophysical properties of the dye, such as its fluorescence quantum yield and lifetime.

| Synthetic Macromolecule/Scaffold | Binding Constant (K) (M⁻¹) | Technique |

| Poly(styrene sulfonate) | 1.5 x 10⁵ | UV-Vis Spectroscopy |

| β-Cyclodextrin | 3.2 x 10³ | Fluorescence Spectroscopy |

| Sodium dodecyl sulfate (B86663) (micelles) | 8.7 x 10⁴ | Isothermal Titration Calorimetry |

| Nafion® (perfluorinated sulfonic acid ionomer) | 5.0 x 10⁴ | Electrochemical Methods |

This table is illustrative and based on data for structurally related phenothiazinium dyes. The binding constants for this compound may vary.

Studies involving the perfluorinated sulfonic acid ionomer, Nafion®, have demonstrated that cationic dyes like the 3,7-diaminophenothiazin-5-ium cation can be readily incorporated into the membrane's hydrophilic channels through an ion-exchange mechanism. nih.gov The sulfonic acid groups within the Nafion® structure provide binding sites for the cationic dye. nih.govmdpi.com This interaction is influenced by the concentration of other cations in the surrounding medium, which can compete for the same binding sites. nih.gov The incorporation of such dyes into Nafion® membranes is being explored for applications in sensor technology and electrocatalysis. ecu.edu.aumdpi.com

Adsorption and Surface Interactions for Functional Material Design

The adsorption of this compound onto various surfaces is a key aspect of its application in the design of functional materials, including sensors, catalysts, and antimicrobial surfaces. The positively charged 3,7-diaminophenothiazin-5-ium cation facilitates strong electrostatic interactions with negatively charged surfaces.

Studies on the adsorption of similar cationic dyes onto materials like clay minerals and silica (B1680970) provide a model for understanding the behavior of this compound. Clay minerals, such as montmorillonite (B579905) and kaolinite, possess a net negative charge and have been shown to be effective adsorbents for cationic organic molecules. nih.govmdpi.com The adsorption process is often characterized by fitting experimental data to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the adsorption capacity and intensity. mdpi.commdpi.comcsic.es

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. The adsorption of cationic species onto clay minerals can be influenced by factors such as pH, ionic strength, and the presence of other cations in the solution. nih.govmdpi.com For instance, at lower pH values, the surface of some clay minerals may become more protonated, potentially affecting the adsorption of cationic dyes.

The following table presents hypothetical adsorption parameters for this compound on different surfaces, based on typical values reported for similar systems.

| Adsorbent Material | Adsorption Isotherm Model | Key Parameters |

| Montmorillonite Clay | Langmuir | q_max = 150 mg/g; K_L = 0.2 L/mg |

| Silica (SiO₂) | Freundlich | K_F = 25 (mg/g)(L/mg)¹/ⁿ; n = 2.5 |

| Activated Carbon | Langmuir | q_max = 210 mg/g; K_L = 0.5 L/mg |

| Thiol-functionalized Silica | Langmuir | q_max = 180 mg/g; K_L = 0.35 L/mg |

This table is illustrative. q_max represents the maximum adsorption capacity, K_L is the Langmuir constant related to the energy of adsorption, K_F is the Freundlich constant related to adsorption capacity, and n is the Freundlich constant related to adsorption intensity. These values are hypothetical and based on data for analogous systems.

The design of functional materials often involves creating stable, adherent thin films of the active compound on a substrate. nih.gov Techniques such as layer-by-layer assembly or direct adsorption from solution can be employed to immobilize this compound onto surfaces like glass, polymers, or metal oxides, paving the way for the development of materials with specific optical, electronic, or biocidal properties.

Future Directions and Emerging Research Avenues for 3,7 Diaminophenothiazin 5 Ium Thiocyanate

Development of Next-Generation Synthetic Strategies for Complex Architectures

The core structure of 3,7-diaminophenothiazin-5-ium (B1210492) thiocyanate (B1210189) serves as a foundational template for significant synthetic exploration. Future research is increasingly focused on moving beyond simple derivatives to create highly complex, tailor-made molecular architectures. A key area of development is the synthesis of unsymmetrical phenothiazinium salts, where different functional groups are introduced at the 3 and 7 positions. researchgate.net This approach allows for fine-tuning of the molecule's electronic and physical properties.

| Synthetic Strategy | Description | Objective | Reference |

| Stepwise Synthesis | Sequential reaction of amines with a phenothiazinium core. | Creation of unsymmetrical derivatives with distinct substitutions at the 3 and 7 positions. | researchgate.net |

| One-Pot, Two-Step Preparation | Streamlined synthesis eliminating intermediate work-ups and purification. | Improve reaction efficiency, overall yield, and purity of the final product. | researchgate.net |

| Functional Group Incorporation | Attachment of specific moieties like carboxylic acids or morpholine (B109124) units. | Enable anchoring to surfaces and control intermolecular interactions like aggregation. | researchgate.net |

Advanced Computational Prediction and Machine Learning for Material Design